2-Bromopyrimidine-4-carbonitrile
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Overview
Description
2-Bromopyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5H2BrN3 . It is used in various chemical reactions and has a molecular weight of 183.99 .
Molecular Structure Analysis
The IUPAC name for 2-Bromopyrimidine-4-carbonitrile is 2-bromo-4-pyrimidinecarbonitrile . The InChI code is 1S/C5H2BrN3/c6-5-8-2-1-4 (3-7)9-5/h1-2H .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromopyrimidine-4-carbonitrile are not detailed in the available resources, pyrimidines are known to be involved in a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
2-Bromopyrimidine-4-carbonitrile has a molecular weight of 183.99 .Scientific Research Applications
Regioselective Synthesis of New Pyrimidine Derivatives
- Scientific Field: Organic Chemistry .
- Summary of Application: 2-Bromopyrimidine-4-carbonitrile is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes: The reaction of 2-Bromopyrimidine-4-carbonitrile with N,N-dimethylethylenediamine afforded a specific product exclusively .
Synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene
- Scientific Field: Organic Chemistry .
- Summary of Application: 2-Bromopyrimidine-4-carbonitrile was used in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene .
- Methods of Application: The synthesis involved a cross-coupling reaction with 9,9-dihexylfluorene-2,7-diboronic acid .
- Results or Outcomes: The specific outcomes of this synthesis were not detailed in the source .
Microwave-Assisted Aminocarbonylation
- Scientific Field: Organic Chemistry .
- Summary of Application: 2-Bromopyrimidine undergoes microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 .
- Methods of Application: The process involves the use of microwave radiation to accelerate the aminocarbonylation reaction .
- Results or Outcomes: The specific outcomes of this application were not detailed in the source .
Synthesis of Pyrimidine Derivatives
- Scientific Field: Organic Chemistry .
- Summary of Application: 2-Bromopyrimidine-4-carbonitrile is used in the synthesis of pyrimidine derivatives . These derivatives have potential applications in the development of new drugs with antibacterial and antimicrobial activities .
- Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes: The reaction of 2-Bromopyrimidine-4-carbonitrile with N,N-dimethylethylenediamine afforded a specific product exclusively .
Synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene
- Scientific Field: Organic Chemistry .
- Summary of Application: 2-Bromopyrimidine-4-carbonitrile was used in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene .
- Methods of Application: The synthesis involved a cross-coupling reaction with 9,9-dihexylfluorene-2,7-diboronic acid .
- Results or Outcomes: The specific outcomes of this synthesis were not detailed in the source .
Microwave-Assisted Aminocarbonylation
- Scientific Field: Organic Chemistry .
- Summary of Application: 2-Bromopyrimidine undergoes microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 .
- Methods of Application: The process involves the use of microwave radiation to accelerate the aminocarbonylation reaction .
- Results or Outcomes: The specific outcomes of this application were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-bromopyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYRDSCFCCTHJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717786 |
Source
|
Record name | 2-Bromopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyrimidine-4-carbonitrile | |
CAS RN |
1209459-16-4 |
Source
|
Record name | 2-Bromopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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